molecular formula C4H8N2O2 B14028588 (3R,4R)-3-amino-4-hydroxypyrrolidin-2-one

(3R,4R)-3-amino-4-hydroxypyrrolidin-2-one

Cat. No.: B14028588
M. Wt: 116.12 g/mol
InChI Key: UJKOPPMEGDPMLI-PWNYCUMCSA-N
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Description

(3R,4R)-3-amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-amino-4-hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the use of 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine can be used to synthesize (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the cycloaddition reactions and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

(3R,4R)-3-amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol: A related compound used in the synthesis

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(3R,4R)-3-amino-4-hydroxypyrrolidin-2-one

InChI

InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3-/m1/s1

InChI Key

UJKOPPMEGDPMLI-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@H](C(=O)N1)N)O

Canonical SMILES

C1C(C(C(=O)N1)N)O

Origin of Product

United States

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